molecular formula C10H7BrO3 B15066154 3-Bromo-6-methoxy-2H-chromen-2-one

3-Bromo-6-methoxy-2H-chromen-2-one

Cat. No.: B15066154
M. Wt: 255.06 g/mol
InChI Key: GMVJGUDMPPQDCZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes. The specific structure of this compound includes a bromine atom at the third position and a methoxy group at the sixth position on the chromen-2-one scaffold, making it a unique and valuable compound for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2H-chromen-2-one typically involves the bromination of 6-methoxy-2H-chromen-2-one. One common method is the reaction of 6-methoxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2H-chromen-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarins, oxidized derivatives, and reduced compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-Bromo-6-methoxy-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-2H-chromen-2-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-6-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,1H3

InChI Key

GMVJGUDMPPQDCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)Br

Origin of Product

United States

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